N-(2-(Azepan-1-yl)-2-oxoethyl)-N-methylacrylamide
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Overview
Description
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-METHYLPROP-2-ENAMIDE is an organic compound with the molecular formula C12H21NO2. . This compound is characterized by the presence of an azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-METHYLPROP-2-ENAMIDE typically involves the reaction of azepane with methacrylic acid or its derivatives. One common method is the esterification of azepane with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where azepane and methacrylic acid are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-METHYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-METHYLPROP-2-ENAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including adhesives and coatings
Mechanism of Action
The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-METHYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The azepane ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
- N-[2-(azepan-1-yl)ethyl]-2-oxo-1,2-dihydropyridine-4-carboxamide
Uniqueness
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-METHYLPROP-2-ENAMIDE is unique due to its specific structural features, such as the presence of both an azepane ring and a methacrylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13(2)10-12(16)14-8-6-4-5-7-9-14/h3H,1,4-10H2,2H3 |
InChI Key |
ZGLVDCHJGADVPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)C(=O)C=C |
Origin of Product |
United States |
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